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Compound of Interest

Compound Name: 2-Methoxyphenylacetonitrile

Cat. No.: B128560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-
Methoxyphenylacetonitrile (CAS 7035-03-2), a key intermediate in the synthesis of various

pharmaceutical compounds. Understanding the thermodynamic characteristics of this molecule

is crucial for process optimization, reaction modeling, and ensuring the stability and purity of

final products. This document summarizes available calculated thermodynamic data, details

relevant experimental protocols for their determination, and provides visual workflows for these

methodologies.

Core Thermodynamic Data
While experimental thermodynamic data for 2-Methoxyphenylacetonitrile is not readily

available in the public domain, established computational methods provide reliable estimations.

The following tables summarize key thermodynamic properties calculated using the Joback and

Crippen methods, which are widely used group contribution techniques for predicting the

thermophysical properties of organic compounds.

Table 1: Calculated Thermodynamic Properties of 2-Methoxyphenylacetonitrile
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Property Symbol Value Unit Method

Standard Gibbs

Free Energy of

Formation

ΔfG° 155.86 kJ/mol Joback

Enthalpy of

Formation (Ideal

Gas)

ΔfH°gas 28.63 kJ/mol Joback

Enthalpy of

Fusion
ΔfusH° 15.41 kJ/mol Joback

Enthalpy of

Vaporization
ΔvapH° 51.45 kJ/mol Joback

Ideal Gas Heat

Capacity
Cp,gas - J/mol·K

Joback

(temperature

dependent)

Table 2: Calculated Physicochemical and Phase Transition Properties

Property Symbol Value Unit Method

Normal Boiling

Point
Tboil 561.48 K Joback

Melting Point Tfus 338.15 - 340.15 K
Experimental

(literature)[1][2]

Critical

Temperature
Tc 787.14 K Joback

Critical Pressure Pc 3059.17 kPa Joback

Octanol/Water

Partition

Coefficient

logPoct/wat 1.761 - Crippen
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Note: The Joback method is a group contribution method used for the estimation of several

thermodynamic properties of pure components based on their molecular structure.[3][4][5] The

Crippen method is an atom-based approach for the calculation of the octanol-water partition

coefficient (logP).[6][7]

Experimental Protocols for Thermodynamic
Property Determination
To complement the calculated data, this section provides detailed experimental protocols for

determining the key thermodynamic properties of solid organic compounds like 2-
Methoxyphenylacetonitrile.

Enthalpy of Formation (ΔfH°) via Bomb Calorimetry
The standard enthalpy of formation of an organic compound containing nitrogen is determined

indirectly from its experimentally measured enthalpy of combustion using a bomb calorimeter.

Methodology:

Sample Preparation:

A pellet of 2-Methoxyphenylacetonitrile (approximately 1 g, weighed to a precision of 0.1

mg) is prepared using a pellet press.

A known length of fuse wire (e.g., nickel-chromium) is weighed.

Bomb Assembly:

The sample pellet is placed in the combustion capsule within the bomb.

The fuse wire is connected to the electrodes, ensuring it is in contact with the sample.

A small, known amount of deionized water (typically 1 mL) is added to the bottom of the

bomb to saturate the internal atmosphere and ensure condensation of water formed

during combustion.

Pressurization and Combustion:
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The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.[8]

[9][10]

The pressurized bomb is submerged in a known volume of water in the calorimeter

bucket.

The system is allowed to reach thermal equilibrium, and the initial temperature is

recorded.

The sample is ignited by passing an electric current through the fuse wire.

Data Acquisition and Analysis:

The temperature of the water in the calorimeter is recorded at regular intervals until a

maximum temperature is reached and the system begins to cool.

The unburned portion of the fuse wire is recovered and weighed.

The heat capacity of the calorimeter system (C_cal) is determined by combusting a

standard substance with a known enthalpy of combustion, such as benzoic acid.[11]

The heat released by the combustion of the sample is calculated from the temperature

change and the heat capacity of the calorimeter.

Corrections are made for the heat of combustion of the fuse wire and the formation of

nitric acid from residual nitrogen.

The standard enthalpy of combustion (ΔcH°) is calculated, and from this, the standard

enthalpy of formation (ΔfH°) is determined using Hess's Law.

Sample Preparation Bomb Assembly Combustion Data Analysis

Weigh Sample & Fuse Wire Press Sample into Pellet Place Pellet in Capsule Attach Fuse Wire Add 1 mL Water Seal & Pressurize with O2 Submerge in Calorimeter Ignite Sample Record Temperature Change Calculate Heat Released Apply Corrections Determine ΔfH°
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Click to download full resolution via product page

Workflow for determining the enthalpy of formation using bomb calorimetry.

Enthalpy of Fusion (ΔfusH°) and Melting Point (Tfus) via
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermal properties of materials, including

melting point and enthalpy of fusion.

Methodology:

Sample Preparation:

A small amount of 2-Methoxyphenylacetonitrile (5-15 mg) is accurately weighed into an

aluminum DSC pan.[3]

The pan is hermetically sealed to prevent any loss of sample due to sublimation or

vaporization.

Instrument Setup and Calibration:

The DSC instrument is calibrated for temperature and enthalpy using a standard reference

material with a known melting point and enthalpy of fusion, such as indium.

An empty, sealed aluminum pan is used as a reference.

The sample and reference pans are placed in the DSC cell.

Thermal Program:

The sample is subjected to a controlled heating program under an inert atmosphere (e.g.,

nitrogen) to prevent oxidation.

A typical program involves an initial heating and cooling cycle to erase the thermal history

of the sample.
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The final heating ramp is performed at a constant rate (e.g., 10 °C/min) through the

melting transition of the sample.[12]

Data Analysis:

The DSC thermogram plots the differential heat flow between the sample and the

reference as a function of temperature.

The melting point (Tfus) is determined as the onset temperature of the endothermic

melting peak.

The enthalpy of fusion (ΔfusH°) is calculated by integrating the area of the melting peak.

Sample Preparation

Instrument Setup Thermal Analysis

Data Analysis
Weigh 5-15 mg Sample Seal in Aluminum Pan

Place Sample & Reference PansCalibrate with Indium Heat/Cool Cycle (erase history) Heat at Constant Rate Plot Heat Flow vs. Temperature

Determine Onset for Tfus

Integrate Peak for ΔfusH°

Click to download full resolution via product page

Workflow for determining melting point and enthalpy of fusion using DSC.

Vapor Pressure and Enthalpy of Vaporization (ΔvapH°)
For solids with low volatility, the Knudsen effusion method is a suitable technique for

determining vapor pressure.

Methodology:

Sample Preparation:
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A small amount of crystalline 2-Methoxyphenylacetonitrile is placed in a Knudsen cell,

which is a small container with a precisely machined orifice of known area.

Experimental Setup:

The Knudsen cell is placed in a high-vacuum chamber.

The cell is heated to a series of well-controlled temperatures.

Measurement:

At each temperature, the rate of mass loss of the sample due to effusion through the

orifice is measured using a sensitive microbalance.[13][14]

Data Analysis:

The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss

using the Knudsen equation.

The enthalpy of sublimation (ΔsubH°) is determined from the temperature dependence of

the vapor pressure by plotting ln(P) versus 1/T, according to the Clausius-Clapeyron

equation.

The enthalpy of vaporization (ΔvapH°) can be estimated from the enthalpy of sublimation

and the enthalpy of fusion using the relationship: ΔsubH° ≈ ΔfusH° + ΔvapH°.

For higher vapor pressures, the static method can be employed, where the sample is placed in

an evacuated, temperature-controlled vessel, and the equilibrium vapor pressure is measured

directly with a pressure transducer.[15][16]
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Workflow for vapor pressure and enthalpy of vaporization determination.
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Conclusion
This technical guide provides a summary of the calculated thermodynamic properties of 2-
Methoxyphenylacetonitrile and outlines the standard experimental procedures for their

determination. While experimental data for this specific compound is sparse, the provided

protocols for bomb calorimetry, differential scanning calorimetry, and vapor pressure

measurement offer a robust framework for researchers to obtain these critical parameters.

Accurate thermodynamic data is indispensable for the efficient and safe development of

chemical processes involving 2-Methoxyphenylacetonitrile in the pharmaceutical and

chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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